molecular formula C13H9F4N B1395939 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline CAS No. 637744-49-1

3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline

Cat. No.: B1395939
CAS No.: 637744-49-1
M. Wt: 255.21 g/mol
InChI Key: SMJWCIJUYKXZHU-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline is an organic compound with the molecular formula C13H9F4N and a molecular weight of 255.21 g/mol . This compound is characterized by the presence of fluorine atoms on both the aniline and benzyl groups, making it a fluorinated aromatic amine. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.

Preparation Methods

The synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline typically involves the reaction of 3,4,5-trifluorobenzyl chloride with 3-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound increase its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and the aniline functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJWCIJUYKXZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716864
Record name 3-Fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637744-49-1
Record name 3,4,5-Trifluoro-N-(3-fluorophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637744-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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